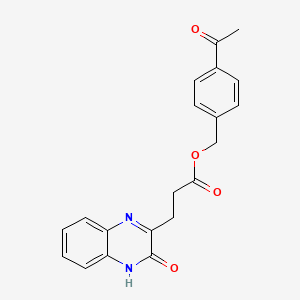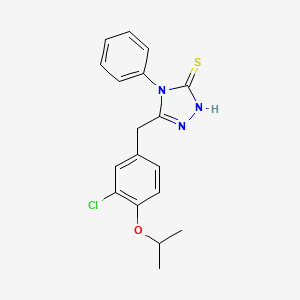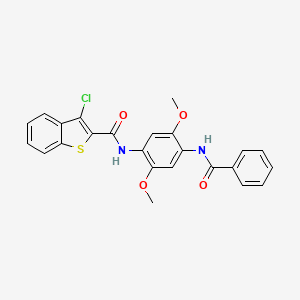
(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
概要
説明
(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate is an organic compound that features a quinoxaline ring fused with a propanoate ester and an acetylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzyl alcohol with 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-carboxyphenylmethyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate.
Reduction: Formation of (4-acetylphenyl)methyl 3-(3,4-dihydroquinoxalin-2-yl)propanoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoxaline moiety is known for exhibiting antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate stands out due to its unique combination of a quinoxaline ring and an acetylphenyl group. This structural arrangement imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.
特性
IUPAC Name |
(4-acetylphenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(23)15-8-6-14(7-9-15)12-26-19(24)11-10-18-20(25)22-17-5-3-2-4-16(17)21-18/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFXGUGEGNBMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-methoxy-3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3531747.png)
![4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B3531753.png)
![2-{[4-(Morpholinosulfonyl)benzyl]oxy}-N~1~-phenylbenzamide](/img/structure/B3531762.png)
![5-Chloro-2-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3531775.png)
![5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3531782.png)


![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-chlorobenzoic acid](/img/structure/B3531808.png)
![N-cyclopropyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531810.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3531818.png)
![N-[3-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B3531828.png)

![2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide](/img/structure/B3531835.png)
![Phenyl 3-{[(3-methoxybenzoyl)oxy]methyl}benzoate](/img/structure/B3531841.png)
